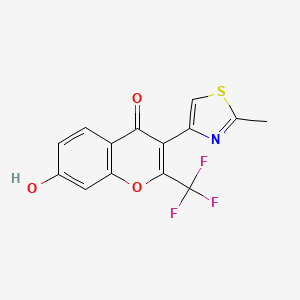

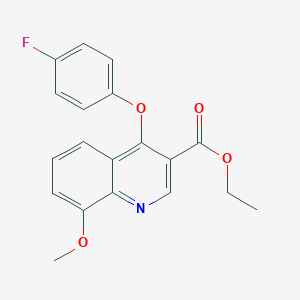

![molecular formula C23H22N2O4 B2354821 2-ethoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 1005298-35-0](/img/structure/B2354821.png)

2-ethoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, benzamide derivatives bearing heterocyclic furan and piperazine ring have been synthesized and evaluated for enzyme inhibition and hemolytic activity . The synthesis involved the reaction of chloromethylbenzoyl chloride with benzyl amine or cyclohexyl amine in an aqueous medium, followed by refluxing the resulting benzamides with 1-(2-furoyl)piperazine .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using spectroscopic techniques including 13C NMR, 1H NMR, IR, and EI-MS . These techniques corroborated the proposed molecular structures of the final compounds .Chemical Reactions Analysis

The reaction of similar compounds with nucleophiles has been studied . For instance, the carboxyl reagent N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) was found to react with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, N-Benzyl-4-[4-(2-furoyl)-1-piperazinyl]methylbenzamide is a brown liquid with a molecular formula of C24H25N3O3 and a molecular weight of 403 .Scientific Research Applications

Reactivity and Synthesis for Antimicrobial Activity

"2-ethoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide" and similar compounds have been studied for their reactivity in synthesizing novel derivatives with potential antimicrobial activities. For instance, El-Hashash et al. (2011) explored the reactions of related compounds, leading to various products, some of which were screened for biological activity against gram-positive and gram-negative bacteria (El-Hashash et al., 2011).

Potential in Fused Heteroarenes Synthesis

Wu et al. (2018) conducted research on the annulation between ethyl benzimidates and α-aroyl sulfurylides, yielding derivatives of pyrano[4,3,2-ij]isoquinoline. These compounds, which are structurally related to 2-ethoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide, demonstrated potential in the synthesis of fused heteroarenes with notable optoelectronic properties (Wu et al., 2018).

Use in Bischler–Napieralski Isoquinoline Synthesis

Doi et al. (1997) studied the Bischler–Napieralski isoquinoline synthesis, a key reaction relevant to compounds like 2-ethoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide. They investigated the reaction mechanism and identified both normal and abnormal reaction products, contributing to a better understanding of this synthetic pathway (Doi et al., 1997).

Implications in Cancer Research

Several studies have explored derivatives of tetrahydroisoquinoline for their potential use in cancer research. For example, Redda et al. (2010) synthesized substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents, highlighting the relevance of such structures in therapeutic applications (Redda et al., 2010).

Development of Novel Ligands for Imaging

In the field of imaging, particularly for the sigma-2 receptor status of solid tumors, Xu et al. (2005) investigated benzamide analogues, structurally related to the compound , for their potential as novel sigma-2 receptor probes. This research is indicative of the potential applications in medical imaging and diagnostics (Xu et al., 2005).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions of research on similar compounds could involve further investigation of their biological activities and potential applications. For instance, the inhibition potential of piperazine derivatives against certain microbial strains, various enzymes, and noroviruses has been reported , suggesting potential applications in the medical and pharmaceutical fields.

properties

IUPAC Name |

2-ethoxy-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4/c1-2-28-20-9-4-3-8-18(20)22(26)24-17-11-12-19-16(15-17)7-5-13-25(19)23(27)21-10-6-14-29-21/h3-4,6,8-12,14-15H,2,5,7,13H2,1H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUUDRVFZDJLBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Bicyclo[1.1.1]pentan-1-ylthio)aniline](/img/structure/B2354738.png)

![Ethyl 4-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)piperidine-1-carboxylate](/img/structure/B2354743.png)

![Ethyl 6-acetyl-2-cinnamamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2354749.png)

![7-(2,3-dimethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2354751.png)

![ethyl 2-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2354757.png)

![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2354760.png)